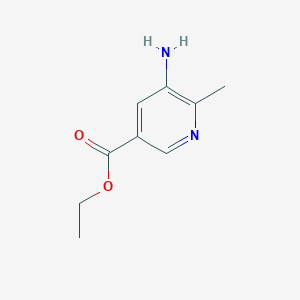

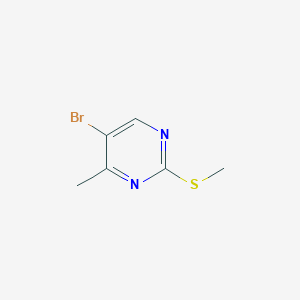

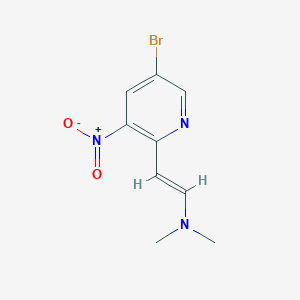

![molecular formula C38H54Br2N2S3 B1375093 4,7-Bis(5-bromo-4-dodeciltio-fen-2-il)benzo[c][1,2,5]tiadiazol CAS No. 1179993-72-6](/img/structure/B1375093.png)

4,7-Bis(5-bromo-4-dodeciltio-fen-2-il)benzo[c][1,2,5]tiadiazol

Descripción general

Descripción

“4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound that is used in the synthesis of polymers for organic electronics . It is a monomer that can be used to create light-emitting and conducting polymers .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . The polymers were Soxhlet-extracted with methanol and diethyl ether to remove low molecular weight oligomers, and then with chloroform .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, sulfur, and nitrogen atoms. It has a complex structure with multiple rings .Physical and Chemical Properties Analysis

This compound is a solid and has an orange to red color . Its molecular formula is C38H54Br2N2S3 and it has a molecular weight of 794.9 g/mol.Aplicaciones Científicas De Investigación

Celdas Solares de Polímero Ternarias (PSCs)

Este compuesto se ha utilizado como material de tercer componente en PSCs ternarias para mejorar las eficiencias de conversión de energía (PCE). Cuando se incorpora a una capa activa binaria, ha dado lugar a PSCs con PCEs significativamente mejoradas, demostrando su potencial como material aceptor de electrones eficiente .

Dispositivos Fotovoltaicos

Debido a sus propiedades de aceptación de electrones, este compuesto se utiliza en la síntesis de semiconductores de polímeros para dispositivos de células solares fotovoltaicas. Contribuye al desarrollo de células solares de alto rendimiento mejorando la captación de luz y el transporte de carga .

Mecanismo De Acción

Target of Action

The primary target of the compound 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole, is the electron acceptor in polymer solar cells . The compound plays a crucial role in the energy conversion process within these cells.

Mode of Action

The compound acts as an electron acceptor in the active layer of polymer solar cells . It interacts with the electron donor materials, facilitating the transfer of electrons. This electron transfer results in the generation of an electric current .

Biochemical Pathways

The compound is involved in the electron transport chain of the solar cells . It accepts electrons from the donor materials and transfers them through the cell, contributing to the overall power conversion efficiency of the solar cell .

Pharmacokinetics

molecular properties are crucial for its function. The compound has a molecular weight of 794.85 , and it is typically stored at temperatures between 2-8°C .

Result of Action

The action of the compound results in increased power conversion efficiencies in polymer solar cells . This is achieved through improved short-circuit current density, open-circuit voltage, and fill factor in the solar cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature of the environment can affect the compound’s stability, as it is typically stored at low temperatures . Additionally, the light intensity in the environment can impact the efficiency of the solar cells in which the compound is used .

Análisis Bioquímico

Biochemical Properties

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions, particularly in the context of polymer solar cells and thin film transistors . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with electron acceptor proteins, facilitating electron transfer processes essential for energy conversion in solar cells . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these proteins, enhancing their functional efficiency.

Cellular Effects

The effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in energy metabolism, leading to enhanced cellular energy production. Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects through specific binding interactions with biomolecules. It binds to electron acceptor proteins, facilitating electron transfer and enhancing the efficiency of energy conversion processes . This compound also acts as an enzyme inhibitor, modulating the activity of enzymes involved in cellular metabolism . Furthermore, it influences gene expression by interacting with transcription factors, thereby regulating the transcription of genes involved in energy production and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have varying effects on cellular processes, necessitating careful monitoring in long-term studies .

Dosage Effects in Animal Models

The effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At low doses, the compound enhances cellular energy production and improves metabolic efficiency . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for energy metabolism . It influences metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites involved in energy production . This compound’s role in metabolic pathways underscores its potential in enhancing cellular energy efficiency and overall metabolic health.

Transport and Distribution

Within cells and tissues, 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its affinity for different cellular compartments, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a critical factor determining its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to mitochondria, for instance, enhances its role in energy metabolism by directly interacting with mitochondrial enzymes and proteins . This targeted localization is essential for the compound’s efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMZIVKXDPTWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54Br2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732493 | |

| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179993-72-6 | |

| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

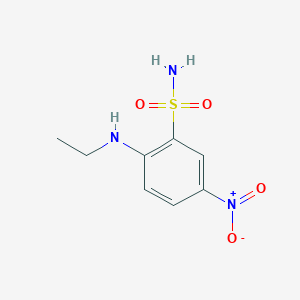

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)

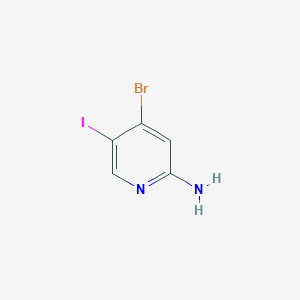

![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)